molecular formula C15H13NO3S B2842797 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid CAS No. 1016498-95-5

3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid

Cat. No. B2842797
CAS RN: 1016498-95-5
M. Wt: 287.33
InChI Key: PGYCOJMXQYXARW-UHFFFAOYSA-N
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Description

“3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid” is a chemical compound with the molecular formula C15H13NO3S and a molecular weight of 287.33 . It is a solid substance that should be stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO3S/c17-14(13-8-9-3-2-6-12(9)20-13)16-11-5-1-4-10(7-11)15(18)19/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,18,19) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.

Scientific Research Applications

Retinoidal Activity

Aromatic amides, including those structurally related to "3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid," have been identified as potent retinoids. These compounds exhibit retinoidal activities by inducing differentiation in human promyelocytic leukemia cells (HL-60), highlighting their potential in therapeutic applications. The structure-activity relationships revealed that specific substitutions on the aromatic rings are crucial for retinoidal activity, with certain compounds being several times more active than retinoic acid in assays. This research emphasizes the importance of molecular orientation and the distance between functional groups in determining biological activity (Kagechika et al., 1988).

Synthetic Methodologies

Research into the synthesis and reaction mechanisms of compounds related to "this compound" has provided insights into new synthetic routes. For instance, the mechanism of amide formation via carbodiimide in aqueous media has been studied, offering a deeper understanding of bioconjugation processes. These findings are critical for the development of bioconjugates and pharmaceuticals (Nakajima & Ikada, 1995).

Catalysis and Material Science

Cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, which share a structural motif with the compound , have demonstrated high catalytic activity and luminescence. These complexes are used in cross-coupling reactions and possess unique photophysical properties, indicating their utility in catalysis and as luminescent materials (Kozlov et al., 2008).

Molecular Electronics and Biological Activity

The synthesis of trisubstituted cyclopentannulated benzothiophenes through an acid-mediated, solvent-free domino process illustrates the potential of these compounds in molecular electronics and their significant biological activities. This research highlights the versatility and functionalization capabilities of cyclopentannulated structures for various applications (Satpathi et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(13-8-9-3-2-6-12(9)20-13)16-11-5-1-4-10(7-11)15(18)19/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCOJMXQYXARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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